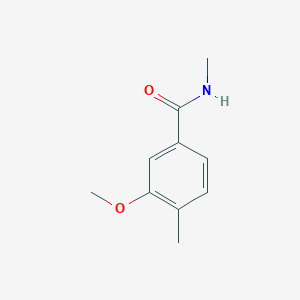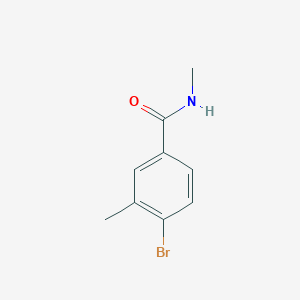
Methyl 2-chloro-5-nitrophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-nitrophenylacetate (M2CNP) is an organic compound that is widely used in scientific research. It is a versatile compound that has multiple applications in the laboratory and in research studies. M2CNP is a colorless, crystalline solid with a melting point of 91-93°C and a boiling point of 250-252°C. Its chemical structure is composed of a nitro group attached to an acetate group, and a methyl group attached to the nitro group. It is soluble in water, methanol, ethanol, and acetone.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-nitrophenylacetate is a useful compound for scientific research. It has been used in a variety of studies, including studies of enzyme kinetics, protein-ligand binding, and the synthesis of novel compounds. It has also been used as a starting material in the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
Methyl 2-chloro-5-nitrophenylacetate is an inhibitor of several enzymes, including cytochrome P450 and acetylcholinesterase. Its mechanism of action is not fully understood, but it is thought to act as a competitive inhibitor of these enzymes. It is also thought to inhibit the activity of other enzymes, such as proteases and phosphatases.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. In animal studies, it has been shown to inhibit platelet aggregation and reduce inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-chloro-5-nitrophenylacetate is a useful compound for laboratory experiments. It is relatively stable and easy to handle, and its solubility in a variety of solvents makes it suitable for a variety of applications. However, it is toxic in large amounts and should be handled with caution.
Zukünftige Richtungen
Methyl 2-chloro-5-nitrophenylacetate has potential applications in a variety of areas. It could be used in the development of new drugs or other therapeutic agents. It could also be used to study enzyme kinetics and protein-ligand binding in more detail. In addition, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used to develop new synthetic methods for the production of organic compounds.
Synthesemethoden
Methyl 2-chloro-5-nitrophenylacetate can be synthesized using a variety of methods. One popular method is the nitration of phenylacetate with nitric acid and sulfuric acid. The reaction produces a mixture of 2-chloro-5-nitrophenylacetate and 2-chloro-4-nitrophenylacetate, which can be separated by crystallization. Another method involves the reaction of phenylacetate with chlorosulfonic acid, followed by nitration with nitric acid.
Eigenschaften
IUPAC Name |
methyl 2-(2-chloro-5-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXRGYKJNMEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)

